Cas no 13173-24-5 (Piperazine,1,4-di-2-propen-1-yl-)

Piperazine,1,4-di-2-propen-1-yl- (CAS 10138-21-1) is a substituted piperazine derivative featuring two allyl (2-propenyl) groups at the 1 and 4 positions of the piperazine ring. This structure imparts reactivity useful in organic synthesis, particularly in cross-coupling and polymerization reactions. The allyl groups enable further functionalization, making it a versatile intermediate for pharmaceuticals, agrochemicals, and specialty polymers. Its symmetrical design ensures consistent reactivity, while the piperazine core contributes to stability and solubility in common organic solvents. The compound is typically handled under inert conditions due to potential sensitivity to oxidation. Proper storage and handling are recommended to maintain purity and performance in synthetic applications.
Piperazine,1,4-di-2-propen-1-yl- structure
13173-24-5 structure
Product Name:Piperazine,1,4-di-2-propen-1-yl-
CAS No:13173-24-5
MF:C10H18N2
MW:166.263322353363
CID:229810
PubChem ID:246344
Update Time:2025-06-08

Piperazine,1,4-di-2-propen-1-yl- Chemical and Physical Properties

Names and Identifiers

    • Piperazine,1,4-di-2-propen-1-yl-
    • 1,4-bis(prop-2-enyl)piperazine
    • Piperazine, 1,4-di-2-propenyl- (9CI)
    • 1,4-di(prop-2-en-1-yl)piperazine
    • 1,4-Diallyl-piperazin
    • 1,4-diallylpiperazine
    • 1,4-diallyl-piperazine
    • AC1L6HUT
    • AC1Q2A82
    • CTK4B7466
    • KST-1B0647
    • N,N-allylpiperazine
    • N,N'-bis-allylpiperazine
    • N,N'-diallylpiperazine
    • NSC59289
    • SureCN327601
    • MFCD00047402
    • SCHEMBL327601
    • NSC-59289
    • AKOS006227945
    • 13173-24-5
    • DTXSID60289117
    • Inchi: 1S/C10H18N2/c1-3-5-11-7-9-12(6-4-2)10-8-11/h3-4H,1-2,5-10H2
    • InChI Key: CHAQCCZFQZMBCQ-UHFFFAOYSA-N
    • SMILES: N1(CC=C)CCN(CC=C)CC1

Computed Properties

  • Exact Mass: 166.14714
  • Monoisotopic Mass: 166.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 6.5Ų

Experimental Properties

  • PSA: 6.48

Piperazine,1,4-di-2-propen-1-yl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB124304-5 g
N,N'-Diallylpiperazine; .
13173-24-5
5g
€198.50 2022-09-01

Piperazine,1,4-di-2-propen-1-yl- Related Literature

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.